molecular formula C24H25N3O3S B10835649 (2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid

(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid

Cat. No.: B10835649
M. Wt: 435.5 g/mol
InChI Key: UBENHLQYILNMML-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has garnered significant attention due to its unique chemical structure and promising therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID30107136-Compound-Example47” involves a multi-step process that includes the following key steps:

    Initial Formation: The initial formation of the core structure is achieved through a series of condensation reactions.

    Functional Group Addition: Various functional groups are added to the core structure using reagents such as alkyl halides and organometallic compounds.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “PMID30107136-Compound-Example47” is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: “PMID30107136-Compound-Example47” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride result in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

“PMID30107136-Compound-Example47” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential to inhibit viral replication in human immunodeficiency virus and hepatitis infections.

    Medicine: Investigated for its therapeutic potential in treating infectious diseases.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of “PMID30107136-Compound-Example47” involves its interaction with specific molecular targets, leading to the inhibition of viral replication. The compound binds to viral enzymes, preventing them from catalyzing essential reactions required for viral replication. This results in the suppression of viral load and the alleviation of disease symptoms.

Comparison with Similar Compounds

“PMID30107136-Compound-Example47” is unique compared to other similar compounds due to its specific chemical structure and high efficacy in inhibiting viral replication. Similar compounds include:

  • 1,2,4-oxadiazole derivatives
  • 1,3,4-oxadiazole derivatives
  • 1,3,4-thiadiazole derivatives
  • Biaryl compounds

Each of these compounds has its own set of properties and applications, but “PMID30107136-Compound-Example47” stands out due to its superior therapeutic potential and targeted mechanism of action .

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C24H25N3O3S/c1-16-19(17-8-3-2-4-9-17)10-7-11-20(16)26-22(28)23-25-14-18(31-23)15-27-13-6-5-12-21(27)24(29)30/h2-4,7-11,14,21H,5-6,12-13,15H2,1H3,(H,26,28)(H,29,30)/t21-/m0/s1

InChI Key

UBENHLQYILNMML-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)C2=NC=C(S2)CN3CCCC[C@H]3C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=NC=C(S2)CN3CCCCC3C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.